Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate
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Overview
Description
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is a chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, a benzyl group, and a cyanopropyl group attached to an aminoacetate backbone . It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate typically involves the reaction of ethyl bromoacetate with benzylamine and 3-cyanopropylamine under basic conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The benzyl and cyanopropyl groups play a crucial role in binding to the active sites of enzymes, thereby modulating their activity . Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Ethyl 2-[benzyl(3-cyanopropyl)amino]acetate can be compared with other similar compounds such as:
Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate: Similar structure but with a different alkyl chain length.
Ethyl 2-[benzyl(3-cyanopropyl)amino]propanoate: Similar structure but with a different ester group.
Ethyl 2-[benzyl(3-cyanopropyl)amino]butanoate: Similar structure but with a different alkyl chain length and ester group.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to variations in their structure .
Properties
IUPAC Name |
ethyl 2-[benzyl(3-cyanopropyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-19-15(18)13-17(11-7-6-10-16)12-14-8-4-3-5-9-14/h3-5,8-9H,2,6-7,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICVAODCXHLLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CCCC#N)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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